molecular formula C14H10Cl2F3N3S B13094018 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea

Cat. No.: B13094018
M. Wt: 380.2 g/mol
InChI Key: RJDGBGVFPKINFP-UHFFFAOYSA-N
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Description

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a pyridine ring substituted with chloro and trifluoromethyl groups, and a thiourea moiety attached to a chlorophenyl group. Its distinct chemical structure makes it a subject of interest for research in chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-carbaldehyde with 4-chlorophenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate advanced purification methods, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro or trifluoromethyl groups are replaced by other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles (amines, alkoxides); reactions are conducted in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or under reflux.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors or proteins, modulating their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-fluorophenyl)thiourea
  • 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-bromophenyl)thiourea
  • 1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-methylphenyl)thiourea

Uniqueness

1-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)-3-(4-chlorophenyl)thiourea stands out due to its specific combination of chloro and trifluoromethyl substituents on the pyridine ring, along with the chlorophenyl group on the thiourea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10Cl2F3N3S

Molecular Weight

380.2 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiourea

InChI

InChI=1S/C14H10Cl2F3N3S/c15-9-1-3-10(4-2-9)22-13(23)21-7-12-11(16)5-8(6-20-12)14(17,18)19/h1-6H,7H2,(H2,21,22,23)

InChI Key

RJDGBGVFPKINFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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